氢溴酸东莨菪碱

作用机制

莨菪碱通过拮抗中枢神经系统和全身的毒蕈碱乙酰胆碱受体 (mAChRs) 来发挥作用 . 通过阻断这些受体,莨菪碱抑制乙酰胆碱的作用,导致其抗胆碱能作用。 这种机制是其在治疗晕动症和术后恶心的治疗作用的原因 .

与相似化合物的比较

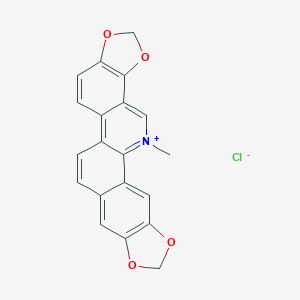

莨菪碱通常与其他抗胆碱能化合物进行比较,例如阿托品和颠茄碱 . 虽然这三种化合物的作用机制相似,但莨菪碱因其更高的中枢神经系统活性而独一无二,并且外周副作用更少 . 其他类似化合物包括:

阿托品: 用于治疗心动过缓,并用作麻醉前用药。

颠茄碱: 用于治疗胃肠道疾病。

灭吐灵: 用于治疗晕动症和眩晕.

苯海拉明: 另一种用于晕动症的抗胆碱能药物.

莨菪碱的独特特性使其成为医学和研究领域中的宝贵化合物。

科学研究应用

生化分析

Biochemical Properties

Scopolamine hydrobromide acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This interaction alters the biochemical reactions within the body, leading to its therapeutic effects .

Cellular Effects

Scopolamine hydrobromide influences cell function by altering cell signaling pathways. By blocking muscarinic acetylcholine receptors, it disrupts the normal signaling processes within cells . This disruption can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of scopolamine hydrobromide involves its binding to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine . This binding interaction leads to changes in gene expression within the cells. As a result, the drug exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of scopolamine hydrobromide can change over time. For instance, long-term treatment with scopolamine hydrobromide has been shown to induce significant increases in locomotion and exploratory behavior in rats . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of scopolamine hydrobromide vary with different dosages in animal models. For instance, studies have shown that the cognitive ability and spatial memory ability of mice with memory disorder significantly increased after four weeks of intragastric administration of scopolamine hydrobromide . High doses can lead to toxic or adverse effects .

Metabolic Pathways

Scopolamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it is a substrate for the enzyme hyoscyamine 6β-hydroxylase, which is involved in the biosynthesis of scopolamine .

Transport and Distribution

Scopolamine hydrobromide is transported and distributed within cells and tissues. It can be absorbed through the skin to cause effects . The drug’s distribution within the body can be influenced by various factors, including its interaction with transporters or binding proteins .

Subcellular Localization

Current knowledge suggests that the drug primarily interacts with muscarinic acetylcholine receptors, which are located in various compartments within the cell

准备方法

合成路线和反应条件

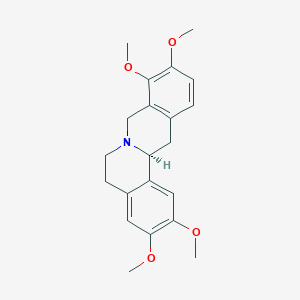

莨菪碱可以通过多种方法合成。 一种常见的合成路线涉及通过 N-烷基化用 1-丁基溴化物对植物提取的莨菪碱进行衍生化 . 另一种方法涉及磁场诱导结晶,这提高了氢溴酸莨菪碱的纯度和回收率 . 该过程包括碱化、用非极性溶剂萃取以及通过多次液液萃取进行纯化 .

工业生产方法

莨菪碱的工业生产主要依赖于对如木本曼陀罗和莱氏曼陀罗等植物的大规模种植 . 这些植物富含莨菪烷类生物碱,然后提取和纯化以获得莨菪碱。 生物技术方法,如使用愈伤组织培养或基因转化毛状根培养,也在被探索,但目前还没有与传统方法竞争 .

化学反应分析

反应类型

莨菪碱经历各种化学反应,包括:

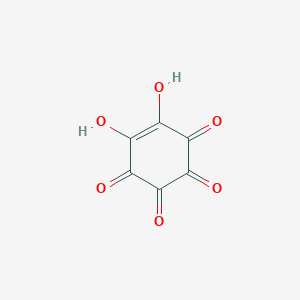

氧化: 莨菪碱可以被氧化生成莨菪碱 N-氧化物。

还原: 莨菪碱的还原可以产生托品碱衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用像氢化铝锂这样的还原剂。

主要产品

氧化: 莨菪碱 N-氧化物。

还原: 托品碱衍生物。

取代: 莨菪碱丁基溴化物.

相似化合物的比较

Scopolamine is often compared with other anticholinergic compounds, such as atropine and hyoscyamine . While all three compounds share similar mechanisms of action, scopolamine is unique due to its higher central nervous system activity and fewer peripheral side effects . Other similar compounds include:

Atropine: Used to treat bradycardia and as a pre-anesthetic agent.

Hyoscyamine: Used to treat gastrointestinal disorders.

Meclizine: Used to treat motion sickness and vertigo.

Dimenhydrinate: Another anticholinergic used for motion sickness.

Scopolamine’s unique properties make it a valuable compound in both medical and research settings.

属性

CAS 编号 |

114-49-8 |

|---|---|

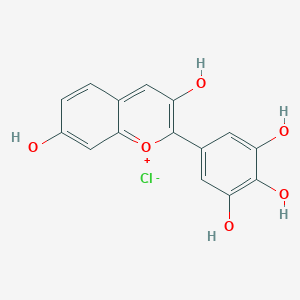

分子式 |

C17H21NO4.BrH C17H22BrNO4 |

分子量 |

384.3 g/mol |

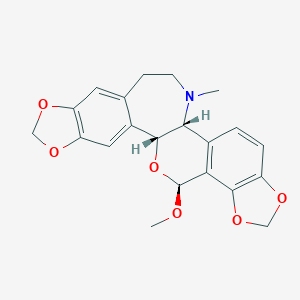

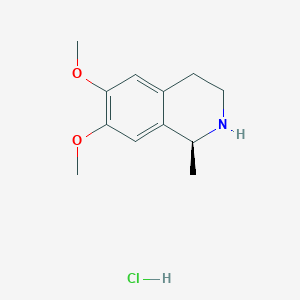

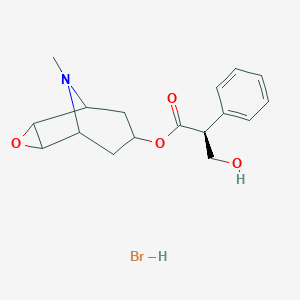

IUPAC 名称 |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |

InChI 键 |

WTGQALLALWYDJH-BKODDQECSA-N |

杂质 |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

手性 SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

规范 SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

颜色/形态 |

Viscous liquid |

熔点 |

387 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

114-49-8 672-21-9 |

物理描述 |

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

保质期 |

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |

溶解度 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

同义词 |

Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |

蒸汽压力 |

7.18X10-9 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

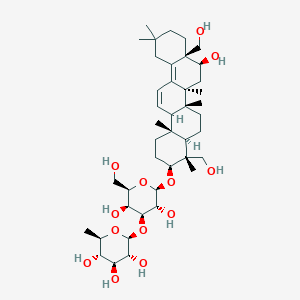

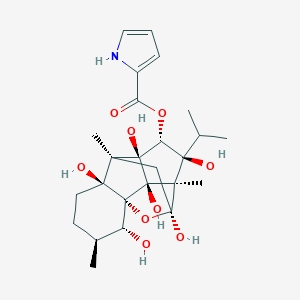

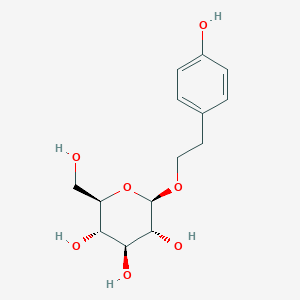

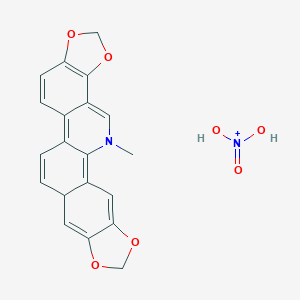

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of scopolamine hydrobromide?

A1: Scopolamine hydrobromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. [, , , , ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.

Q2: What are the downstream effects of scopolamine hydrobromide's antagonism of muscarinic receptors?

A2: Blocking muscarinic receptors leads to a range of physiological effects, including reduced salivary and bronchial secretions, dilation of pupils, increased heart rate, and effects on the central nervous system such as sedation, amnesia, and reduced motion sickness. [, , , , , ]

Q3: What is the molecular formula and weight of scopolamine hydrobromide?

A3: The molecular formula of scopolamine hydrobromide is C17H21NO4·HBr. Its molecular weight is 384.26 g/mol. [, ]

Q4: Is there spectroscopic data available for scopolamine hydrobromide?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize scopolamine hydrobromide. Proton nuclear magnetic resonance spectroscopy (1H-NMR) has been employed to determine the absolute content of scopolamine hydrobromide and identify impurities like ethanol. [] UV spectrophotometry provides a rapid and accurate method for determining scopolamine hydrobromide concentration in injections. [, ] Additionally, surface-enhanced Raman spectroscopy (SERS) allows for sensitive and non-destructive detection of scopolamine hydrobromide in aqueous solutions. [, ]

Q5: How does the formulation of scopolamine hydrobromide affect its stability and delivery?

A5: Researchers are exploring various formulation strategies to optimize the delivery and stability of scopolamine hydrobromide. Microemulsions have shown promise for transdermal delivery, with factors like droplet size and viscosity influencing permeation rates. [, ] Nasal in situ gels based on chitosan and β-glycerophosphate exhibit sustained-release properties suitable for nasal administration. [] Additionally, orally disintegrating microencapsule tablets based on the NiMS system offer advantages for convenient administration and improved bioavailability. []

Q6: How is scopolamine hydrobromide absorbed and distributed in the body?

A6: Scopolamine hydrobromide is well-absorbed following various routes of administration, including oral, transdermal, and intravenous. It readily crosses the blood-brain barrier, leading to its central nervous system effects. [, , , ]

Q7: How is scopolamine hydrobromide metabolized and excreted?

A7: Scopolamine hydrobromide is primarily metabolized in the liver and excreted in urine. [, , ]

Q8: What animal models have been used to study the effects of scopolamine hydrobromide?

A8: Researchers have employed various animal models, including rats, mice, rabbits, and sheep, to investigate the effects of scopolamine hydrobromide on learning, memory, anxiety, and other physiological functions. [, , , , , , ]

Q9: Are there any clinical trials investigating the potential of scopolamine hydrobromide?

A9: Yes, clinical trials have explored the efficacy of scopolamine hydrobromide for various indications, including motion sickness, postoperative nausea and vomiting, and even treatment-resistant depression. [, ]

Q10: What are the known toxicities and side effects associated with scopolamine hydrobromide?

A10: Scopolamine hydrobromide, particularly at higher doses, can cause adverse effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。